1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of sodium borohydride as a reducing agent to convert the aldehyde group to an alcohol group. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of the intermediate compounds to produce the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-
Properties
CAS No. |
67031-41-8 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12-13H,1-4H3 |
InChI Key |
AHNPSXRKYWCRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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